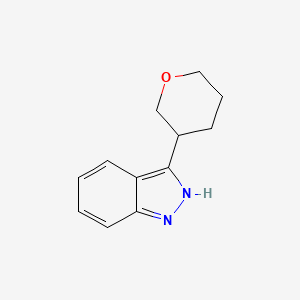

3-(oxan-3-yl)-1H-indazole

Description

Contextualizing Indazole Derivatives in Contemporary Medicinal Chemistry Research

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged structure in medicinal chemistry. researchgate.netnih.gov Though rarely found in nature, synthetic indazole derivatives exhibit a vast array of pharmacological activities, making them a focal point of intensive research and development. nih.govsmolecule.com These activities include anti-inflammatory, antimicrobial, antitumor, and anti-HIV properties. nih.govresearchgate.net

The versatility of the indazole ring allows for substitutions at various positions, leading to a diverse range of biological effects. researchgate.net For instance, the functionalization at the C-3 position is of immense interest in the pharmaceutical industry. mdpi.com Several FDA-approved drugs incorporate the indazole core, underscoring its therapeutic importance. Notable examples include:

Niraparib: An anticancer drug used for treating various types of cancer. nih.gov

Pazopanib: A tyrosine kinase inhibitor approved for renal cell carcinoma. nih.gov

Benzydamine: Utilized as a non-steroidal anti-inflammatory drug. smolecule.com

Granisetron: A 5-HT3 receptor antagonist used to prevent nausea and vomiting in cancer chemotherapy. smolecule.com

The development of novel synthetic methodologies to create diverse indazole derivatives continues to be a significant area of chemical research, aiming to produce new therapeutic agents with improved efficacy and selectivity. researchgate.netnih.govmdpi.com

Significance of the Oxane Moiety in Bioactive Chemical Entities

The oxane ring, also known as tetrahydropyran (B127337) (THP), is a saturated six-membered heterocycle containing an oxygen atom. This moiety is increasingly incorporated into bioactive molecules and drug candidates. The presence of the oxane ring can significantly influence a compound's physicochemical properties, which are critical for its behavior in biological systems.

Key contributions of the oxane moiety in drug design include:

Improved Solubility and Bioavailability: The polar nature of the ether oxygen in the oxane ring can enhance aqueous solubility, a crucial factor for drug absorption and distribution. The tetrahydropyran moiety has been observed to potentially improve solubility and bioavailability in some indazole derivatives. smolecule.com

Metabolic Stability: The oxane ring can serve as a metabolically stable replacement for more labile functional groups, potentially increasing the half-life of a drug.

Conformational Control: As a cyclic structure, the oxane ring can impose conformational constraints on a molecule, which can lead to more specific binding to a biological target.

The tetrahydropyran ring is a feature in various compounds being investigated for their biological activity, often used as a building block in the synthesis of more complex molecules with potential therapeutic applications. For example, compounds containing a tetrahydropyran-2-yl group attached to an indazole core are used as intermediates in the synthesis of kinase inhibitors.

Current Research Trajectories and Academic Relevance of 3-(oxan-3-yl)-1H-indazole

Direct and published research focusing explicitly on the synthesis, properties, and biological activity of this compound is limited in currently accessible scientific literature. However, the academic relevance of this compound can be inferred from the established importance of its constituent parts. The combination of the versatile indazole core with the property-modulating oxane ring presents a logical and compelling target for discovery chemistry.

The research trajectory for a novel compound like this compound would likely follow established patterns for similar heterocyclic compounds:

Synthesis: Development of efficient and regioselective synthetic routes would be the initial focus. Methods for creating 3-substituted indazoles are well-documented and could be adapted for this purpose. researchgate.netchim.it This might involve the coupling of a suitable oxane-containing precursor with an indazole intermediate.

Biological Screening: Given the broad bioactivity of indazoles, this compound would likely be screened against a panel of biological targets, such as protein kinases, G-protein coupled receptors, and various enzymes implicated in disease. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies: If initial screening reveals biological activity, further research would involve synthesizing analogues to establish SAR. This would explore how modifications to both the indazole and oxane rings affect potency and selectivity.

While specific data for this compound is not available, the table below illustrates the type of data generated for related 3-substituted indazole derivatives in early-stage research, focusing on anticancer activity.

| Compound Analogue | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Analogue A (1H-indazol-3-amine derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 | researchgate.netnih.gov |

| Analogue B (1H-indazol-3-amine derivative) | HEK-293 (Normal Cell Line) | 33.2 | researchgate.netnih.gov |

| Analogue C (3-(pyrrolopyridin-2-yl)indazole derivative) | HL60 (Leukemia) | 0.0083 | mdpi.com |

| Analogue D (3-(pyrrolopyridin-2-yl)indazole derivative) | HCT116 (Colon Cancer) | 0.0013 | mdpi.com |

This table is for illustrative purposes to show typical research findings for related compounds, as specific data for this compound is not publicly available.

The potential for this specific compound is highlighted by research on other indazoles with cyclic ether substitutions. For instance, visible-light-induced reactions have been used to synthesize N-substituted indazoles with cyclic ethers, demonstrating the chemical tractability of combining these moieties. researchgate.net The exploration of this compound and its derivatives could therefore be a promising avenue for discovering new chemical entities with potential therapeutic value.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(oxan-3-yl)-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-6-11-10(5-1)12(14-13-11)9-4-3-7-15-8-9/h1-2,5-6,9H,3-4,7-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACGCSKRAPVELN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C2=C3C=CC=CC3=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for 3 Oxan 3 Yl 1h Indazole

Retrosynthetic Analysis and Strategic Disconnections for the Core Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For 3-(oxan-3-yl)-1H-indazole, two primary strategic disconnections are considered, focusing on the formation of the C3-C bond between the indazole and oxane rings, and the construction of the indazole core itself.

Strategy A: C3-C(oxane) Bond Disconnection

This approach disconnects the molecule at the carbon-carbon bond joining the indazole C-3 position and the oxane ring. This leads to two key synthons: an indazole nucleus functionalized at the C-3 position (either as a nucleophile or an electrophile) and a correspondingly activated oxane derivative.

Pathway A1 (Indazole as Nucleophile): This involves a 3-metallo-1H-indazole species (e.g., organozinc or organoboron) reacting with an electrophilic oxane derivative, such as an oxan-3-one or a 3-halooxane.

Pathway A2 (Indazole as Electrophile): This is a more common and versatile approach, utilizing a 3-halo-1H-indazole (e.g., 3-iodo- or 3-bromo-1H-indazole) which can undergo transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Negishi coupling) with an organometallic oxane species (e.g., oxan-3-ylboronic acid or oxan-3-ylzinc halide).

Strategy B: Indazole Ring Formation as the Key Step

This strategy involves forming the indazole ring from a precursor that already contains the oxan-3-yl moiety. A plausible disconnection of the indazole N1-N2 bond leads to a substituted 2-aminobenzophenone (B122507) or related carbonyl derivative. For instance, a cyclization of a (2-amino-phenyl)(oxan-3-yl)methanone derivative with a diazotizing agent could form the target structure.

These retrosynthetic pathways guide the selection of specific synthetic methodologies for constructing the indazole core and introducing the oxane substituent, which are detailed in the following sections.

Established Synthetic Methodologies for the 1H-Indazole Ring System

The synthesis of the 1H-indazole ring is well-documented, with numerous methods available depending on the desired substitution pattern.

The formation of the bicyclic indazole system is typically achieved through intramolecular cyclization of suitably substituted benzene (B151609) derivatives. These methods often involve the formation of the crucial N-N bond.

Jacobson Indazole Synthesis: A classical method involving the diazotization of o-toluidine (B26562) derivatives followed by intramolecular cyclization.

From o-Halobenzaldehydes or Ketones: Condensation of o-halocarbonyl compounds with hydrazine (B178648) can yield 1H-indazoles. More recently, copper-catalyzed intramolecular Ullmann-type reactions have been developed from hydrazone intermediates, providing a robust and scalable route.

Reductive Cyclization: The reductive cyclization of 2-nitrobenzylidene anilines or related N-(2-nitrobenzylidene) derivatives, often using reagents like triethyl phosphite, can afford 2-substituted-2H-indazoles.

From 2-Alkynylanilines: A diazotization-cyclization protocol using o-alkynylanilines can provide 3-substituted 1H-indazoles directly.

[3+2] Annulation: The reaction of arynes with hydrazones or other diazo compounds offers a modern approach to constructing the indazole skeleton.

| Method | Starting Material | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Ullmann-Type Cyclization | 2-Halobenzaldehyde Hydrazone | Copper Catalyst, Base | |

| Jacobson Synthesis | o-Toluidine derivative | NaNO₂, Acid | |

| From 2-Alkynylanilines | 2-Alkynylaniline | Diazotization (e.g., NaNO₂) | |

| [3+2] Annulation | Aryne Precursor, Hydrazone | Base or Fluoride Source |

Direct functionalization at the C-3 position of a pre-formed indazole ring is a critical step for introducing substituents like the oxan-3-yl group. Due to the lower nucleophilicity of the C-3 position compared to the ring nitrogens, specific strategies are required.

Halogenation: The regioselective introduction of a halogen at the C-3 position is a key gateway to further functionalization. Iodination can be achieved using iodine (I₂) under basic conditions (e.g., KOH in DMF). Bromination is commonly performed using N-bromosuccinimide (NBS). These 3-haloindazoles are versatile precursors for cross-coupling reactions.

Metal-Catalyzed Cross-Coupling: 3-Haloindazoles readily participate in a variety of cross-coupling reactions. The Suzuki-Miyaura coupling, using an organoboron reagent, is a powerful method for forming C-C bonds at this position. Similarly, Negishi coupling with organozinc reagents is also highly effective.

Directed Metalation: In N1-protected indazoles, the C-3 proton can be abstracted by a strong base (e.g., n-BuLi or TMP₂Zn) to generate a C-3-metallo species. This nucleophile can then be trapped with various electrophiles.

C-H Functionalization: Direct C-H activation at the C-3 position represents a more atom-economical approach. Palladium-catalyzed methods have been developed for direct arylation and other C-H functionalization reactions, though these often apply to N-substituted indazoles.

| Reaction Type | Indazole Substrate | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Iodination | 1H-Indazole | I₂, KOH, DMF | 3-Iodo-1H-indazole | |

| Bromination | 1H-Indazole | NBS | 3-Bromo-1H-indazole | |

| Suzuki-Miyaura Coupling | 3-Iodo-1H-indazole | Organoboronic acid, Pd catalyst, Base | 3-Aryl/Alkyl-1H-indazole | |

| Negishi Coupling | N1-Protected 3-Iodoindazole | Organozinc reagent, Pd catalyst | 3-Aryl/Alkyl-1H-indazole | |

| Directed C-3 Zincation | N1-Protected Indazole | TMP₂Zn, then electrophile | 3-Substituted-1H-indazole |

Introduction of the Oxan-3-yl Moiety to the Indazole Scaffold

The final key challenge is the convergent coupling of the two major fragments. This typically involves preparing a suitable oxane derivative that can react with a functionalized indazole.

The oxan-3-yl moiety in the target molecule is chiral. Therefore, controlling the stereochemistry during its synthesis is crucial if an enantiomerically pure product is desired. General strategies for the asymmetric synthesis of 3-substituted oxanes (tetrahydropyrans) can be applied.

Asymmetric Intramolecular Hydroalkoxylation: The cyclization of chiral δ-hydroxy olefins can be catalyzed by transition metals to form chiral substituted tetrahydropyrans.

Williamson Ether Synthesis from Chiral Diols: A classical approach where a chiral 1,5-diol derivative is cyclized under basic conditions. The stereochemistry is set by the synthesis of the diol precursor, which can be achieved through various asymmetric reactions like asymmetric dihydroxylation or reduction.

Asymmetric Ring-Opening of Oxetanes: The catalytic asymmetric ring-opening of 3-substituted oxetanes can provide access to highly functionalized chiral building blocks that can be further elaborated into the desired oxane.

With a functionalized indazole and an appropriate oxane precursor in hand, the final C-C bond can be formed. The choice of reaction depends on the functional groups installed on each fragment during the preceding steps.

Suzuki-Miyaura Coupling: A highly reliable method would involve the coupling of 3-iodo-1H-indazole (potentially N-protected) with a pre-formed oxan-3-ylboronic acid or ester. This boronic acid derivative can be synthesized from the corresponding 3-halooxane via lithiation and reaction with a trialkyl borate.

Negishi Coupling: The reaction between a 3-halo-1H-indazole and an organozinc reagent, such as oxan-3-ylzinc halide, offers an alternative palladium-catalyzed coupling strategy. This approach is known for its high functional group tolerance.

Grignard Reaction: A 3-metallo-1H-indazole could potentially be generated and reacted with oxan-3-one. Subsequent dehydration and reduction of the resulting alkene would furnish the target molecule. This multi-step sequence provides another route to the desired linkage. The synthesis of oxetan-3-ones is a known process and can be adapted for oxan-3-ones.

Nickel-Catalyzed Cross-Electrophile Coupling: Modern methods involving the nickel-catalyzed coupling of two different electrophiles, such as a 3-halo-1H-indazole and a 3-halooxane, in the presence of a reducing agent (e.g., zinc or manganese metal) could also be envisioned. This avoids the pre-formation of an organometallic reagent.

The selection of a specific coupling strategy would be dictated by factors such as substrate availability, functional group compatibility, and the desired scale of the synthesis.

Molecular Interactions and Biological Target Engagement Studies

Identification and Validation Strategies for Biological Targets of 3-(oxan-3-yl)-1H-indazole

The initial and most crucial step in characterizing a bioactive small molecule like this compound is the identification of its molecular target(s) within the complex cellular environment. A multi-pronged approach, combining advanced proteomics, metabolomics, and chemical biology techniques, is essential for the deconvolution of its mechanism of action.

Proteomic and Metabolomic Approaches to Target Deconvolution

Modern systems biology approaches offer powerful, unbiased methods for identifying the cellular components that interact with a small molecule.

Proteomic Strategies: Chemical proteomics has emerged as a powerful platform to comprehensively profile the proteins that bind to a drug, thereby aiding in target identification. mdpi.comnih.gov For an uncharacterized compound like this compound, a typical workflow would involve treating a relevant cell line with the compound and comparing the proteome of the treated cells to an untreated control. Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the quantitative comparison of protein abundance between different samples, providing a robust method for identifying proteins whose expression levels or post-translational modifications are altered by the compound. pharmafeatures.compnas.org Another approach is affinity purification-mass spectrometry (AP-MS), where the compound is used to "pull down" its binding partners from a cell lysate for identification. researchgate.net

Table 1: Illustrative Proteomic Hits for this compound This table presents hypothetical data for illustrative purposes.

| Protein ID | Protein Name | Fold Change (Treated/Control) | p-value | Putative Function |

|---|---|---|---|---|

| P08684 | Kinase X | 3.5 | 0.001 | Signal Transduction |

| Q04756 | Cyclooxygenase Y | -2.8 | 0.005 | Inflammation |

| P51587 | Protein Z | 2.1 | 0.012 | Apoptosis Regulation |

| P12345 | Transporter A | 1.8 | 0.045 | Ion Transport |

Metabolomic Strategies: Metabolomics provides a functional readout of cellular biochemistry and can be used to infer the biological targets of a compound by analyzing its impact on metabolic pathways. nih.gov The binding of a small molecule to an enzyme can alter its activity, leading to the accumulation or depletion of specific metabolites. nih.gov By treating cells with this compound and employing high-resolution mass spectrometry to profile changes in the cellular metabolome, it is possible to identify metabolic pathways perturbed by the compound, thus pointing towards potential enzymatic targets.

Table 2: Hypothetical Metabolomic Changes Induced by this compound This table presents hypothetical data for illustrative purposes.

| Metabolite | Pathway | Fold Change (Treated/Control) | p-value | Implied Target |

|---|---|---|---|---|

| Prostaglandin E2 | Arachidonic Acid Metabolism | -4.2 | < 0.001 | Cyclooxygenase |

| Sphingosine-1-phosphate | Sphingolipid Metabolism | 3.1 | 0.008 | Sphingosine Kinase |

| Succinate | Citric Acid Cycle | 2.5 | 0.015 | Succinate Dehydrogenase |

Affinity-Based Probes and Pull-Down Assays

To more directly capture the binding partners of this compound, affinity-based probes can be synthesized. This involves chemically modifying the parent compound to include a reactive group for covalent linkage to its target and a reporter tag (e.g., biotin) for enrichment and detection. rsc.orgnih.govfrontiersin.org

A potential synthetic route for an affinity probe of this compound would involve attaching a linker with a photoactivatable group (like a diazirine or benzophenone) and a biotin (B1667282) tag to a position on the indazole or oxane ring that is not critical for its biological activity. researchgate.net This probe would then be incubated with live cells or cell lysates. Upon photoactivation, the probe forms a covalent bond with its direct binding partners. nih.gov

Following this, a pull-down assay is performed. The cell lysate is subjected to affinity purification using streptavidin-coated beads, which bind to the biotin tag on the probe. This allows for the selective isolation of the probe-protein complexes. creative-proteomics.com After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. nih.gov

Table 3: Example Protein Targets Identified via Affinity-Based Pull-Down Assay This table presents hypothetical data for illustrative purposes.

| Protein ID | Protein Name | Spectral Counts | Specificity Ratio* |

|---|---|---|---|

| Q04756 | Cyclooxygenase Y | 125 | 20.1 |

| P27361 | Kinase W | 88 | 15.3 |

| Q15027 | Receptor B | 45 | 8.9 |

\Specificity Ratio is calculated by comparing spectral counts from the probe pull-down to a control pull-down with a non-functionalized probe.*

Quantitative Analysis of Ligand-Target Binding Kinetics and Thermodynamics

Once putative targets have been identified, it is essential to quantitatively characterize the binding interaction between this compound and each validated protein target. This provides crucial information about the affinity, kinetics, and thermodynamic driving forces of the interaction.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) Studies

Both Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are powerful, label-free optical techniques for studying biomolecular interactions in real-time. portlandpress.comwikipedia.org

Surface Plasmon Resonance (SPR): In a typical SPR experiment to study a small molecule-protein interaction, the purified target protein is immobilized on a sensor chip. nih.govspringernature.com A solution containing this compound is then flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response. reichertspr.comrsc.org By monitoring this response over time at various concentrations of the compound, one can determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

Biolayer Interferometry (BLI): BLI operates on a similar principle but uses a fiber optic biosensor that is dipped into samples in a microplate format, making it well-suited for higher throughput analysis. harvard.edusartorius.com The target protein is immobilized on the biosensor tip, and the binding of this compound from solution is measured by a shift in the interference pattern of reflected light. sartorius.comgatorbio.com BLI provides kinetic data comparable to SPR.

Table 4: Hypothetical Kinetic and Affinity Parameters from SPR/BLI Analysis This table presents hypothetical data for illustrative purposes.

| Target Protein | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (nM) |

|---|---|---|---|

| Cyclooxygenase Y | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |

| Kinase W | 2.2 x 10⁴ | 4.4 x 10⁻³ | 200 |

| Receptor B | 8.0 x 10³ | 1.2 x 10⁻² | 1500 |

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of binding interactions. nih.govnuvisan.com It directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of this compound is titrated into a solution containing the target protein. The resulting heat changes are measured to determine the binding affinity (Kₑ), the stoichiometry of the interaction (n), and the change in enthalpy (ΔH). nih.goviitkgp.ac.in From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. springernature.com

Table 5: Illustrative Thermodynamic Profile of this compound Binding to Cyclooxygenase Y This table presents hypothetical data for illustrative purposes.

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.05 | - |

| Affinity (Kₑ) | 22 | nM |

| Enthalpy (ΔH) | -8.5 | kcal/mol |

| Entropy (TΔS) | 2.1 | kcal/mol |

| Gibbs Free Energy (ΔG) | -10.6 | kcal/mol |

Elucidation of Enzymatic Inhibition or Activation Profiles

If a validated target of this compound is an enzyme, the final step is to determine the functional consequence of binding. Enzyme assays are crucial for determining whether the compound acts as an inhibitor or an activator. bellbrooklabs.combellbrooklabs.comamsbio.com

To assess inhibition, the activity of the target enzyme is measured in the presence of varying concentrations of this compound. The concentration required to reduce enzyme activity by 50% (IC₅₀) is a standard measure of potency. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). bellbrooklabs.com

Conversely, some small molecules can enhance enzyme function. nih.gov Enzyme activation assays would measure the increase in enzymatic rate in the presence of the compound, with the EC₅₀ value representing the concentration that produces 50% of the maximal activation. elsevierpure.com Screening this compound against a panel of related enzymes is also important to assess its selectivity.

Table 6: Hypothetical Enzymatic Activity Profile for this compound This table presents hypothetical data for illustrative purposes.

| Enzyme Target | Assay Type | Result (IC₅₀/EC₅₀) | Mechanism |

|---|---|---|---|

| Cyclooxygenase Y | Inhibition | 25 nM | Competitive |

| Kinase W | Inhibition | 250 nM | ATP-competitive |

| Kinase X | Inhibition | > 10,000 nM | Not active |

| Dehydrogenase Z | Activation | 1,200 nM | Allosteric |

Determination of Inhibitory Constants (Ki) and Half-maximal Inhibitory Concentrations (IC50)

No publicly available studies were identified that reported the determination of inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for this compound against any biological targets. Consequently, a data table for these parameters cannot be generated at this time.

Mechanistic Studies of Enzyme Modulation

There is currently no available research detailing the mechanistic studies of how this compound may modulate enzyme activity. Information regarding its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) is not present in the scientific literature.

Receptor-Ligand Interactions and Downstream Signaling Pathway Modulation

Radioligand Binding Assays and Competition Studies

No data from radioligand binding assays or competition studies involving this compound have been published. Therefore, its affinity and selectivity for specific receptors remain uncharacterized in the public domain.

Analysis of Intracellular Signaling Cascades and Gene Expression Regulation

Research on the effects of this compound on intracellular signaling cascades or the regulation of gene expression has not been reported in the available literature. Studies analyzing its potential to modulate downstream signaling pathways are absent.

Structure Activity Relationship Sar and Computational Investigations of 3 Oxan 3 Yl 1h Indazole Analogues

Systematic Chemical Modifications of the 3-(oxan-3-yl)-1H-indazole Scaffold

Systematic modifications of the this compound core structure are fundamental to elucidating the SAR. These modifications typically involve altering substituents on the indazole ring, performing conformational analysis of the oxane moiety, and exploring bioisosteric replacements to enhance desired biological properties.

Substituent Effects on the Indazole Ring System and its Nitrogen Atoms

The indazole ring is a crucial pharmacophore, and substitutions on this bicyclic system can significantly influence biological activity. The nature and position of substituents on the benzene (B151609) portion of the indazole ring, as well as on the pyrazole (B372694) nitrogens (N1 and N2), dictate the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity for its target.

Research on various indazole derivatives has demonstrated that the C3 position is a key determinant of selectivity and potency. For instance, in a series of indazole estrogens, the substitution at the C3 position of the indazole nucleus was found to be decisive for selectivity towards the β-estrogenic receptor over the α-estrogenic receptor. eurekaselect.com The introduction of polar groups at this position was suggested to be beneficial for this selectivity. eurekaselect.com Similarly, for indazole-3-carboxamides acting as calcium-release activated calcium (CRAC) channel blockers, the specific regiochemistry of the amide linker at the C3 position is critical for inhibitory activity. nih.gov

Furthermore, SAR studies on 3-substituted 1H-indazoles as IDO1 enzyme inhibitors revealed that a suitably substituted carbohydrazide (B1668358) moiety at the C3 position is crucial for potent in vitro inhibitory activity. nih.gov In the context of multi-target kinase inhibitors for lung squamous cell carcinoma, optimization of substituents at the C3 position of the indazole ring was a key strategy. nih.gov

The substitution pattern on the benzene ring of the indazole also plays a significant role. For example, in a series of 3-substituted indazoles, the introduction of chloro substituents around the indazole ring led to compounds with high inhibitory activity against protein arginine deiminase 4 (PAD4). nih.gov

The table below summarizes the observed effects of substituents on the indazole ring based on studies of various indazole analogues.

| Substitution Position | Substituent Type | Observed Effect on Activity | Reference |

| C3 | Polar Group | Increased selectivity for ERβ over ERα | eurekaselect.com |

| C3 | Carboxamide | Critical for CRAC channel blocking activity | nih.gov |

| C3 | Carbohydrazide | Essential for IDO1 enzyme inhibition | nih.gov |

| Indazole Ring | Chloro | Increased inhibitory activity against PAD4 | nih.gov |

Conformational Analysis of the Oxane Moiety and its Stereochemical Impact on Activity

Conformational analysis of pyran analogues has shown that they typically adopt a standard 4C1 chair-like conformation. beilstein-journals.org However, the presence of substituents can lead to deviations in intra-annular torsion angles due to steric repulsion. beilstein-journals.org For this compound, the oxane ring can exist in two chair conformations, with the indazole substituent in either an axial or equatorial position. The preferred conformation will depend on the steric and electronic interactions with the rest of the molecule and the binding pocket environment.

The stereochemistry at the C3 position of the oxane ring is also a critical determinant of activity. The (R) and (S) enantiomers of this compound will present the indazole moiety in different spatial orientations, which can lead to significant differences in binding affinity and biological activity. This stereochemical dependence is a common feature in drug-receptor interactions, where a precise three-dimensional arrangement of functional groups is often required for optimal binding.

Bioisosteric Replacements and Their Influence on Biological Activity

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. In the case of this compound, both the oxane ring and the indazole nucleus can be subjected to bioisosteric replacement.

The indazole ring itself can be considered a bioisostere of other bicyclic aromatic systems like indole (B1671886) or benzimidazole. The thoughtful application of bioisosterism can lead to analogues with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

The following table provides examples of potential bioisosteric replacements for the oxane moiety and their potential impact.

| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties | Reference |

| Oxane | Cyclohexane | Removal of H-bond acceptor, increase in lipophilicity | cambridgemedchemconsulting.com |

| Oxane | Piperidine | Introduction of a basic center, potential for new interactions | cambridgemedchemconsulting.com |

| Oxane | Oxetane | Reduction in ring size, potential for improved solubility | nih.gov |

| Oxane | Tetrahydrofuran | Reduction in ring size, altered conformational profile | unimore.it |

Computational Chemistry Approaches to SAR Elucidation

Computational chemistry provides powerful tools to complement experimental SAR studies by offering insights into the molecular interactions that govern biological activity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are invaluable in understanding and predicting the activity of this compound analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indazole derivatives, QSAR studies have been successfully applied to understand the structural requirements for their activity against various targets.

For instance, a QSAR analysis of indazole estrogens identified the importance of the substituent at the C3 position for selective β-estrogen receptor agonism. eurekaselect.com Such models can be used to predict the activity of novel analogues of this compound by quantifying the effects of different substituents on the indazole ring. The development of a robust QSAR model would require a dataset of analogues with varying substituents and their corresponding biological activities. The model could then guide the synthesis of new compounds with potentially enhanced potency.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to its biological target at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand within the binding site of a receptor. For this compound analogues, docking studies can help to visualize how modifications to the indazole ring or the oxane moiety affect the binding mode and interactions with key amino acid residues. For example, docking studies of indazole derivatives targeting the discoidin domain receptor 1 (DDR1) have provided insights into their binding interactions. nih.gov Similarly, docking has been used to study the binding of indazole derivatives to the MDM2 receptor. These studies can rationalize the observed SAR and guide the design of new analogues with improved binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding mode and the conformational changes that may occur upon binding. MD simulations of indazole derivatives have been used to explore the stability of their binding modes in the active site of enzymes like VEGFR2 kinase. mdpi.com For this compound analogues, MD simulations could be used to assess the stability of the predicted docking poses, analyze the role of water molecules in the binding site, and calculate the binding free energy of different analogues. Such simulations have been successfully applied to study imidazole (B134444) derivatives as COX-2 inhibitors. nih.gov

The combination of molecular docking and MD simulations provides a comprehensive understanding of the ligand-target interactions, which is crucial for the rational design of new and more effective this compound-based therapeutic agents.

Despite a comprehensive search for scientific literature, no specific information is publicly available regarding the "," "Pharmacophore Modeling and Virtual Screening Applications" of this specific compound, or its "Structure-Property Relationship (SPR) Analyses for Optimization in Research."

The conducted searches focused on identifying studies related to the synthesis, biological activity, computational analysis, and physicochemical properties of this compound and its close analogues. However, the search results did not yield any publications containing the specific data required to generate a detailed and scientifically accurate article as per the requested outline.

General information on the structure-activity relationships, computational modeling, and pharmacophore studies of various other indazole derivatives is available. These studies often focus on modifications at different positions of the indazole ring with substituents such as carboxamides, amines, and other heterocyclic moieties. This body of research indicates that the indazole scaffold is a significant area of investigation in medicinal chemistry.

Unfortunately, the absence of specific research on the this compound moiety prevents a detailed discussion and the creation of data tables as requested. Further research would be required to be published in the public domain to facilitate the generation of an article on this specific chemical compound.

Pharmacological Evaluation and Efficacy Studies in Preclinical Models

In Vitro Pharmacological Profiling of 3-(oxan-3-yl)-1H-indazole

In vitro studies are the first step in characterizing the biological activity of a new chemical entity. These experiments, conducted in a controlled laboratory setting outside of a living organism, provide initial insights into a compound's mechanism of action and potential therapeutic effects.

Cell-Based Functional Assays (e.g., cellular proliferation, apoptosis, migration)

Cell-based functional assays would be employed to determine the effect of this compound on various cellular processes. For instance, in the context of oncology research, a cellular proliferation assay, such as the MTT assay, would assess the compound's ability to inhibit the growth of cancer cell lines. nih.gov An apoptosis assay, using techniques like flow cytometry with Annexin V staining, would reveal if the compound induces programmed cell death. Furthermore, a cell migration or invasion assay, like the Boyden chamber assay, could indicate its potential to prevent metastasis.

Hypothetical Data Table for Cell-Based Functional Assays:

| Assay Type | Cell Line | Endpoint | Result (IC50/EC50) |

|---|---|---|---|

| Cellular Proliferation | Cancer Cell Line A | Growth Inhibition | Data Not Available |

| Apoptosis Induction | Cancer Cell Line B | Percentage of Apoptotic Cells | Data Not Available |

Biochemical Assays for Specific Pathway Modulation

To elucidate the molecular mechanism of action, biochemical assays are utilized. These assays can determine if this compound directly interacts with and modulates the activity of specific proteins, such as enzymes or receptors, within a signaling pathway. For example, if the compound is hypothesized to be a kinase inhibitor, a biochemical assay would measure its ability to inhibit the phosphorylation of a substrate by the target kinase. The PI3K/AKT/mTOR signaling pathway is a common target in cancer therapy, and various indazole derivatives have been investigated for their inhibitory effects on this pathway. nih.gov

Hypothetical Data Table for Biochemical Assays:

| Target Protein/Pathway | Assay Type | Endpoint | Result (IC50/Ki) |

|---|---|---|---|

| Kinase X | Kinase Activity Assay | Inhibition of Phosphorylation | Data Not Available |

| Protease Y | Protease Activity Assay | Inhibition of Substrate Cleavage | Data Not Available |

Selective Activity Screening in Disease-Relevant Cellular Systems

To assess the selectivity of this compound, its activity would be screened across a panel of different cell lines representing various diseases. This helps to identify if the compound has a broad or narrow spectrum of activity. For instance, in cancer research, a compound might be tested against a panel of dozens of cell lines from different tissues of origin. High selectivity for a particular cancer cell type with a specific genetic mutation would be a desirable characteristic.

Hypothetical Data Table for Selective Activity Screening:

| Cell Line | Disease Relevance | Activity Endpoint | Result (e.g., GI50) |

|---|---|---|---|

| Cell Line 1 | Breast Cancer | Growth Inhibition | Data Not Available |

| Cell Line 2 | Lung Cancer | Growth Inhibition | Data Not Available |

| Cell Line 3 | Colon Cancer | Growth Inhibition | Data Not Available |

In Vivo Efficacy Studies in Established Animal Disease Models

Following promising in vitro results, in vivo studies are conducted in animal models of human diseases to evaluate the therapeutic potential of a compound in a whole organism.

Selection and Rationale of Animal Models for Disease Pathophysiology

The choice of an animal model is critical and depends on the intended therapeutic indication for this compound. For example, if the compound showed anti-proliferative activity in colon cancer cell lines, a mouse xenograft model, where human colon cancer cells are implanted into immunocompromised mice, would be an appropriate choice to assess its anti-tumor efficacy. nih.gov For inflammatory diseases, models such as collagen-induced arthritis in mice might be used. researchgate.net

Assessment of Therapeutic Outcomes and Biomarker Modulation in Animal Studies

Hypothetical Data Table for In Vivo Efficacy Study:

| Animal Model | Therapeutic Outcome Measured | Biomarker(s) Assessed | Result |

|---|---|---|---|

| Mouse Xenograft (Cancer) | Tumor Volume Reduction | Target Phosphorylation in Tumor Tissue | Data Not Available |

Dose-Response Characterization and Therapeutic Window in Preclinical Settings

Information regarding the dose-response relationship and the therapeutic window for this compound is not available in the public domain. Establishing a dose-response curve is a fundamental step in preclinical pharmacology, as it determines the effective dose range and helps in identifying the concentration at which the desired therapeutic effect is observed. The therapeutic window, the range between the minimum effective dose and the dose at which toxicity occurs, is a critical indicator of a drug's safety profile. Without specific studies on this compound, no data can be presented for these parameters.

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation in Animal Models

The correlation between the concentration of a drug in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics) is essential for optimizing dosing regimens and predicting clinical outcomes.

Absorption and Distribution Studies in Animal Tissues and Biofluids

There are no specific data available concerning the absorption and distribution of this compound in animal models. Such studies would typically involve administering the compound to preclinical species and measuring its concentration over time in plasma, various tissues, and other biofluids. This information helps to understand how the drug is taken up by the body and where it travels, which can influence its efficacy and potential for off-target effects.

Metabolic Fate and Excretion Pathways in Preclinical Species

The metabolic fate and excretion pathways of this compound have not been documented in available research. Metabolism studies are vital to identify the enzymes responsible for breaking down the compound and to characterize the resulting metabolites, which may have their own biological activity or toxicity. Excretion studies determine how the drug and its metabolites are eliminated from the body, which is a key factor in determining the dosing interval.

Relationship Between Systemic Exposure and Pharmacological Effect in Animal Models

A clear understanding of the relationship between the systemic exposure of a drug (often measured as the area under the concentration-time curve, or AUC) and its pharmacological effect is a cornerstone of drug development. For this compound, no studies correlating its concentration in the body with a specific therapeutic outcome in animal models have been published.

Advanced Analytical and Biophysical Methodologies in Research on 3 Oxan 3 Yl 1h Indazole

High-Resolution Spectroscopic Characterization for Mechanistic and Structural Investigations

High-resolution spectroscopy is fundamental in elucidating the precise chemical structure, conformation, and potential tautomeric forms of heterocyclic compounds like indazoles. These techniques provide atomic-level insights that are crucial for understanding a compound's behavior and interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For compounds in the indazole family, ¹H and ¹³C NMR are routinely used to confirm the identity and purity of a synthesized compound. rsc.orgamazonaws.comamazonaws.com Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to study the spatial proximity of atoms, thereby providing critical data on the molecule's preferred conformation in solution.

Indazoles can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. researchgate.net NMR spectroscopy is a key method to study this phenomenon, as the chemical shifts of the protons and carbons in the heterocyclic ring are sensitive to the position of the proton. nih.gov The equilibrium between tautomers can be influenced by factors such as solvent polarity and temperature, and these effects can be monitored by NMR. mdpi.com

Despite the utility of this technique, specific NMR studies focusing on the conformational analysis or tautomeric equilibrium of 3-(oxan-3-yl)-1H-indazole have not been identified in the surveyed literature.

Hypothetical ¹H NMR Data for Indazole Derivatives This table is illustrative and based on general data for the indazole scaffold, not specific to this compound.

| Proton | Chemical Shift (ppm) Range |

|---|---|

| Indazole NH | 10.0 - 13.5 (broad singlet) |

| Aromatic CH | 7.0 - 8.2 (multiplets) |

Mass Spectrometry (MS) for Metabolite Identification in Preclinical Samples

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the primary technique for identifying and quantifying metabolites in biological samples. In preclinical research, understanding a compound's metabolic fate is essential. Common metabolic transformations for drug-like molecules include oxidation (hydroxylation), dealkylation, and conjugation with molecules like glucuronic acid (glucuronidation). nih.govnih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) is used to fragment ions, yielding structural information that helps pinpoint the location of metabolic modifications on the parent molecule. nih.gov

A review of scientific databases found no specific studies detailing the metabolic profile of This compound in any preclinical samples. While studies on other indazole-containing compounds show common pathways like hydroxylation of the indazole ring or alkyl chains, this specific information is not available for the target compound. nih.govresearchgate.net

Chromatographic and Separation Techniques for Compound Purity and Research Applications

Chromatography is indispensable in chemical research for both the analysis and purification of compounds. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used to determine the purity and concentration of a compound in a sample. researchgate.netnih.gov A validated HPLC method provides information on a compound's retention time, which is characteristic under specific conditions (e.g., column type, mobile phase composition, and flow rate), and allows for its quantification, often using a UV detector. d-nb.info For quantitative analysis, a calibration curve is typically generated using standards of known concentration. nih.gov

No validated HPLC method for the specific quantitative analysis of This compound has been published.

Typical HPLC Method Parameters for Small Molecules This table presents general parameters and does not represent a validated method for this compound.

| Parameter | Typical Value |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water with formic acid |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

Preparative Chromatography for Analog Purification

Preparative chromatography operates on the same principles as analytical chromatography but is used to purify larger quantities of a substance for further research. Following a chemical synthesis, which often yields a mixture of the desired product, byproducts, and unreacted starting materials, preparative column chromatography is a standard method for isolating the target compound. rsc.org This technique is essential for obtaining the highly pure material needed for biological assays and further analytical studies.

While this is a standard procedure in organic synthesis, specific protocols for the preparative purification of This compound or its analogs are not detailed in the available literature.

X-ray Crystallography and Cryo-Electron Microscopy for Ligand-Target Complex Elucidation

Determining the three-dimensional structure of a small molecule bound to its biological target (e.g., a protein) is crucial for understanding its mechanism of action and for structure-based drug design.

X-ray crystallography is a high-resolution technique that can determine the precise atomic coordinates of a molecule, provided it can be grown as a high-quality crystal. mdpi.com When a ligand is co-crystallized with its target protein, the resulting structure reveals the specific binding interactions, such as hydrogen bonds and hydrophobic contacts, that govern the ligand's affinity and selectivity. nih.gov

Cryo-electron microscopy (cryo-EM) is an alternative structural biology technique that has become increasingly powerful for large protein complexes that are difficult to crystallize. escholarship.orgnih.gov It can also be used to determine the structures of small molecules bound to these large targets. nih.gov

There are no published X-ray crystal structures or cryo-EM structures for This compound , either alone or in complex with a biological target.

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of Novel Therapeutic Indications for 3-(oxan-3-yl)-1H-indazole Based on Mechanistic Insights

The therapeutic potential of this compound is currently uncharacterized. However, based on the well-established biological activities of analogous indazole-containing molecules, several promising avenues can be explored. The primary strategy would be to screen the compound against biological targets known to be modulated by the indazole scaffold.

Initial investigations should focus on its potential as a kinase inhibitor. The indazole nucleus is a core component of multi-kinase inhibitors like Pazopanib and Axitinib. mdpi.comcaribjscitech.com Therefore, this compound should be profiled against a broad panel of cancer-relevant kinases, such as:

Fibroblast Growth Factor Receptors (FGFRs): Several 1H-indazole derivatives have been identified as potent FGFR inhibitors. nih.gov

Extracellular Signal-Regulated Kinases (ERK1/2): The ERK pathway is a critical signaling node in many cancers, and indazole amides have shown inhibitory activity. nih.gov

PI3K/AKT/mTOR Pathway Kinases: This pathway is frequently dysregulated in tumors, and 3-amino-1H-indazole derivatives have been shown to target it. nih.gov

Beyond kinase inhibition, the structural similarity to compounds like Niraparib, a PARP inhibitor, suggests that this compound could be evaluated for activity against Poly(ADP-ribose) polymerase enzymes, which are critical for DNA damage repair. mdpi.com Furthermore, given the diverse activities of indazoles, exploring its potential in anti-inflammatory and anti-infective preclinical models could yield novel therapeutic applications. mdpi.comnih.gov Mechanistic insights gained from these initial screenings would be pivotal in guiding the selection of appropriate preclinical disease models for further efficacy studies.

Development of Advanced Delivery Systems for Enhanced Preclinical Efficacy

The physicochemical properties of this compound, such as solubility and stability, are unknown. Should preclinical studies be hampered by poor bioavailability or rapid degradation, advanced drug delivery systems could be employed to enhance its efficacy. These systems are designed to improve the therapeutic profile of a compound by modifying its pharmacokinetic properties. qub.ac.uk

Potential delivery strategies for preclinical evaluation include:

Nanoparticle-Based Systems: Encapsulating this compound within lipidic or polymeric nanoparticles could improve its solubility, protect it from premature metabolism, and potentially enable targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. qub.ac.uk

Cyclodextrin Inclusion Complexes: Cyclodextrins are capable of forming inclusion complexes with hydrophobic molecules, which can significantly increase their aqueous solubility and dissolution rate, thereby improving bioavailability in preclinical models. qub.ac.uk

Nanogels: These cross-linked polymer networks can be loaded with therapeutic agents and offer high drug-loading capacity and stability, providing a platform for sustained release during in vivo studies. qub.ac.uk

The selection of a delivery system would depend on the specific physicochemical challenges encountered and the intended route of administration in preclinical disease models.

Integration with Combination Therapies in Preclinical Disease Models

In oncology, combination therapy is a cornerstone of treatment. semanticscholar.org Preclinical investigation of this compound in combination with other agents could reveal synergistic or additive effects, providing a strong rationale for further development. nih.gov Once a primary mechanism of action and a relevant disease model are identified, combination studies can be designed.

For instance, if this compound is identified as an inhibitor of a specific cell signaling pathway, it could be combined with:

Standard-of-Care Chemotherapeutics: To assess whether it can sensitize cancer cells to cytotoxic agents, potentially allowing for lower, less toxic doses.

Other Targeted Therapies: Combining agents that inhibit different nodes of a signaling network or parallel pathways can prevent or overcome mechanisms of drug resistance.

Immunotherapies: Investigating whether the compound can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors.

Preclinical evaluation of these combinations would typically involve in vitro cell-based assays followed by in vivo studies in appropriate animal models, such as xenograft or syngeneic tumor models. mdpi.com The Chou-Talalay method can be used to quantitatively determine whether the combination results in synergism, an additive effect, or antagonism. nih.gov

Identification of Remaining Research Gaps and Opportunities for Deeper Mechanistic Elucidation

The most significant research gap for this compound is the complete absence of published biological data. The immediate priority is to establish a foundational dataset for the compound.

Key research gaps and initial steps include:

Chemical Synthesis and Characterization: A robust and scalable synthetic route needs to be established, followed by complete structural verification and purity assessment using techniques like NMR and mass spectrometry. mdpi.comnih.gov

Initial Biological Profiling: The compound must be screened against a diverse range of biological targets, such as a broad kinase panel, to identify its primary mechanism(s) of action.

Target Validation: Once a putative target is identified, further biochemical and cell-based assays are required to confirm this interaction and determine its functional consequence (e.g., inhibition of downstream signaling).

Selectivity Profiling: It is crucial to determine the selectivity of this compound. A highly selective compound is often preferred to minimize off-target effects.

Identification of Resistance Mechanisms: Should the compound show promise, investigating potential mechanisms of acquired resistance in cell-based models would be a critical step for long-term translational success.

Deeper mechanistic elucidation will require advanced techniques such as chemical proteomics to identify direct binding partners, transcriptomics to understand downstream gene expression changes, and structural biology (e.g., X-ray crystallography) to determine its binding mode to its target protein.

Strategies for Preclinical Optimization Towards Lead Compound Development and Translational Research

Assuming initial screening reveals a promising "hit" activity for this compound, a medicinal chemistry program would be initiated to optimize it into a "lead" compound suitable for in-depth preclinical development. bldpharm.com This process involves the systematic synthesis and testing of analogues to improve key properties.

The optimization strategy would focus on establishing a Structure-Activity Relationship (SAR) and a Structure-Property Relationship (SPR). Modifications would be made to different parts of the molecule:

The Indazole Core: Substitutions at other positions of the indazole ring could modulate potency, selectivity, and metabolic stability.

The Oxane Ring: Altering the oxane moiety, for example by changing its substitution pattern or replacing it with other heterocyclic systems, could influence binding affinity and physicochemical properties.

Hypothetical Preclinical Optimization Data

The following table illustrates a hypothetical optimization effort, showing how structural modifications to a parent compound like this compound could influence its inhibitory activity against a target kinase.

| Compound ID | Modification | Target Kinase IC₅₀ (nM) |

| LEAD-001 | This compound (Parent) | 850 |

| LEAD-002 | 5-fluoro-3-(oxan-3-yl)-1H-indazole | 420 |

| LEAD-003 | 3-(oxan-4-yl)-1H-indazole | 975 |

| LEAD-004 | 5-fluoro-3-(tetrahydropyran-3-yl)-1H-indazole | 415 |

| LEAD-005 | This compound-5-carboxamide | 150 |

| LEAD-006 | 5-chloro-3-(oxan-3-yl)-1H-indazole | 380 |

This data is purely illustrative and not based on experimental results.

Q & A

Q. What are the common synthetic routes for 3-(oxan-3-yl)-1H-indazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the indazole core. Key steps include:

- Step 1 : Introduction of the oxane moiety via nucleophilic substitution or coupling reactions. For example, reacting 1H-indazole with 3-bromooxane under palladium-catalyzed conditions .

- Step 2 : Optimization of solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance regioselectivity .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Yield improvements (>60%) are achieved by controlling stoichiometry and using radical inhibitors like TEMPO to suppress side reactions .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., indazole C-H at δ 7.2–8.5 ppm, oxane protons at δ 3.5–4.0 ppm) and confirms regiochemistry .

- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts using C18 columns with acetonitrile/water mobile phases .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, as demonstrated for structurally similar 3-(piperidin-4-yl)-1H-indazole .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. Strategies include:

- Comparative Analysis : Cross-referencing with databases (e.g., EPA DSSTox, PubChem) for known indazole-oxane derivatives .

- Variable Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) by observing peak splitting at low temperatures .

- Isotopic Labeling : Using deuterated solvents (DMSO-d6, CDCl3) to distinguish exchangeable protons (e.g., NH in indazole) .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound’s bioactivity?

- Methodological Answer : SAR studies focus on modifying substituents and evaluating biological endpoints:

- Oxane Ring Modifications : Replacing oxane with piperidine or tetrahydrofuran alters lipophilicity and target affinity, as seen in analogs like 3-(piperidin-4-yl)-1H-indazole .

- Functional Group Addition : Introducing electron-withdrawing groups (e.g., -CF3) at the indazole C4 position enhances antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .

- In Silico Docking : Molecular modeling (e.g., AutoDock Vina) predicts interactions with targets like tubulin or kinases, validated by enzymatic assays (IC50: <10 µM) .

Q. How do researchers address conflicting bioactivity data in cell-based vs. enzyme inhibition assays for this compound?

- Methodological Answer : Discrepancies may stem from off-target effects or metabolic instability. Approaches include:

- Metabolic Profiling : LC-MS/MS identifies active metabolites in hepatocyte incubations .

- Pathway-Specific Knockdowns : siRNA silencing of suspected off-targets (e.g., cytochrome P450 isoforms) clarifies primary mechanisms .

- Dose-Response Curves : Comparing EC50 values across assay types (e.g., cell viability vs. kinase inhibition) highlights assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.